2-Amino-5-fluoropyridine (CAS: 21717-96-4) is a specialized fluorinated heterocyclic building block utilized in pharmaceutical procurement, agrochemical development, and advanced materials synthesis. Featuring a primary amine at the 2-position and a strongly electron-withdrawing fluorine atom at the 5-position, this compound serves as a critical precursor for synthesizing complex pharmacophores, including hinge-binding motifs in kinase inhibitors and dual orexin receptor antagonists [1]. With a molecular weight of 112.11 g/mol and a consensus LogP of approximately 1.17, it offers a distinct physicochemical profile that balances aqueous solubility with lipid membrane permeability, making it a high-priority target for material selection in hit-to-lead optimization and scale-up manufacturing [2].
Procurement teams may attempt to substitute 2-amino-5-fluoropyridine with the unhalogenated 2-aminopyridine or the heavier 2-amino-5-chloropyridine, but such substitutions fundamentally alter both process chemistry and end-product viability. Replacing the 5-fluoro group with hydrogen leaves the aromatic ring vulnerable to rapid cytochrome P450-mediated oxidation, drastically reducing the metabolic half-life of downstream drug candidates [1]. Conversely, substituting with 2-amino-5-chloropyridine introduces a C-Cl bond that is susceptible to unwanted oxidative addition during palladium-catalyzed cross-coupling steps, leading to competitive dehalogenation side-reactions [2]. Furthermore, the strong inductive effect of the fluorine atom significantly depresses the nucleophilicity of the 2-amino group compared to unsubstituted analogs, requiring specific coupling reagents that make synthetic protocols non-interchangeable [3].
The introduction of a fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect across the pyridine ring, significantly reducing the electron density at the 2-amino group. Quantitative measurements show that 2-amino-5-fluoropyridine has a pKa of approximately 4.62, compared to 6.82 for the unsubstituted 2-aminopyridine baseline [1]. This substantial drop in basicity alters the compound's reactivity profile, meaning standard acylation or Buchwald-Hartwig amination protocols optimized for 2-aminopyridine will often result in poor yields when applied to the fluorinated analog without adjusting the base or coupling reagent [2].
| Evidence Dimension | Conjugate acid pKa |
| Target Compound Data | 4.62 |
| Comparator Or Baseline | 2-Aminopyridine (6.82) |
| Quantified Difference | 2.20 log unit reduction in basicity |
| Conditions | Aqueous solution, standard temperature |
The reduced basicity necessitates the procurement of stronger coupling reagents (e.g., HATU) for amide bond formation and alters the pH requirements for salt-screening and extraction workflows.
In multi-step syntheses involving transition metal catalysis, the choice of halogen is critical for preventing unwanted side reactions. The C-F bond in 2-amino-5-fluoropyridine possesses a high bond dissociation energy (~116 kcal/mol), rendering it highly inert to standard Pd(0) oxidative addition [1]. In contrast, substituting this building block with 2-amino-5-chloropyridine (C-Cl BDE ~81 kcal/mol) introduces a reactive site that frequently undergoes competitive dehalogenation or polymerization under standard Suzuki or Buchwald-Hartwig coupling conditions [2].
| Evidence Dimension | Bond Dissociation Energy (BDE) and Pd(0) reactivity |
| Target Compound Data | ~116 kcal/mol (Inert to standard Pd(0)) |
| Comparator Or Baseline | 2-Amino-5-chloropyridine (~81 kcal/mol, reactive) |
| Quantified Difference | ~35 kcal/mol higher bond strength |
| Conditions | Standard palladium-catalyzed cross-coupling environments |
Allows chemists to perform downstream cross-coupling on other parts of the molecule without requiring highly specialized, expensive ligands to protect the 5-position.
Optimizing the partition coefficient (LogP) is a primary objective in pharmaceutical material selection to ensure adequate passive membrane permeability. 2-Amino-5-fluoropyridine demonstrates a calculated LogP of 1.17, providing a substantial increase in lipophilicity over the unsubstituted 2-aminopyridine, which has a LogP of 0.49 [1]. Because the fluorine atom closely mimics the steric bulk of hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å), this enhancement in lipophilicity is achieved without introducing the severe steric clashes that would occur with heavier halogens like chlorine or bromine [2].
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | 1.17 |
| Comparator Or Baseline | 2-Aminopyridine (0.49) |
| Quantified Difference | 0.68 log unit increase in lipophilicity |
| Conditions | Standard octanol-water partition modeling |
Provides a critical boost to the lipophilicity of pharmaceutical building blocks, improving passive membrane permeability without adding disruptive steric bulk.
2-Amino-5-fluoropyridine is the exact required precursor for the final HATU-mediated coupling step in the production of Lemborexant. The 5-fluoro group is essential for the drug's target binding affinity and metabolic stability, making the fluorinated building block irreplaceable in this manufacturing workflow [1].
In the design of PI3Kβ and other kinase inhibitors, the 2-aminopyridine core acts as a critical hinge binder. Procuring the 5-fluoro derivative ensures that the C5 metabolic soft spot is blocked, significantly improving the in vivo pharmacokinetic profile compared to unsubstituted analogs [2].
Due to the high bond dissociation energy of the C-F bond, this compound is ideal for complex syntheses where the 2-amino group must be functionalized (e.g., via Buchwald-Hartwig amination) while preserving the halogen at the 5-position. Using 2-amino-5-chloropyridine in these scenarios often results in unwanted oligomerization, making the fluoro-analog the superior choice for yield optimization [3].
Irritant